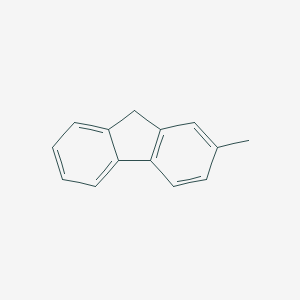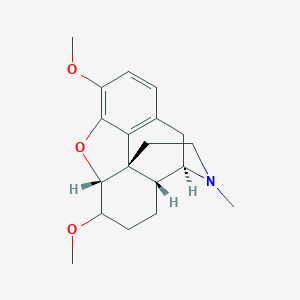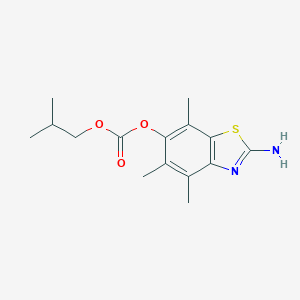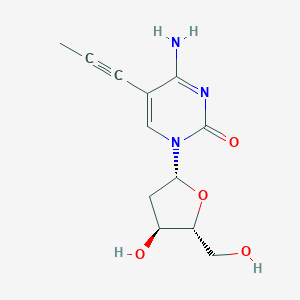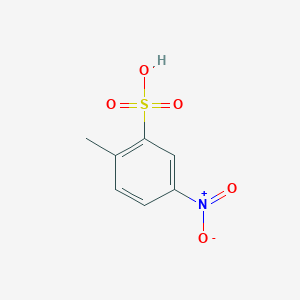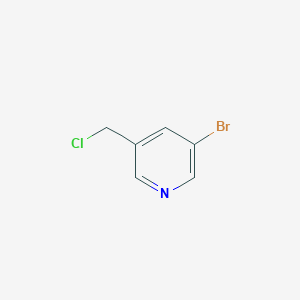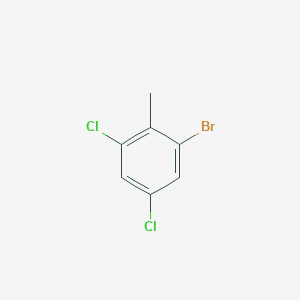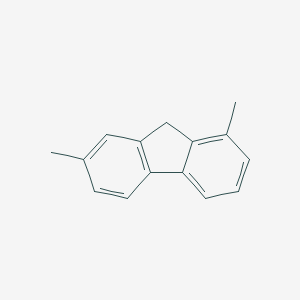
1,7-Dimethylfluorene
Overview
Description
1,7-Dimethylfluorene is a product of the selenium dehydrogenation of gibberic acid. It is also one of the many polyaromatic hydrocarbons (PAH) that are found within lake sediments, negatively impacting zoo plankton changes in the water, as well as the ecosystems that reside there .
Molecular Structure Analysis
1,7-Dimethylfluorene contains a total of 31 bonds; 17 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .
Physical And Chemical Properties Analysis
1,7-Dimethylfluorene has a molecular formula of C15H14 and a molecular weight of 194.27 . It is a solid substance with a melting point of 107-109°C . It is slightly soluble in chloroform and ethyl acetate .
Scientific Research Applications
Neuroprotective Effects in Neuroinflammation : Dimethylfumarate, a compound related to 1,7-Dimethylfluorene, activates the Nrf2 antioxidant pathway, showing potential benefits in improving disease course and tissue integrity in multiple sclerosis patients (Linker et al., 2011).
Alkaline Anion Exchange Membrane Fuel Cells : Fluorene-based polymers with pendant alkyltrimethylammonium groups, which include derivatives of 1,7-Dimethylfluorene, exhibit excellent chemical stability, making them promising materials for fuel cells (Lee et al., 2015).
Detection of 2,4,6-Trinitrophenol and Acetate Ions : The compound 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid, a derivative of 1,7-Dimethylfluorene, is effective in detecting 2,4,6-trinitrophenol and acetate ions (Ni et al., 2016).
Organic Light-Emitting Diodes : Organic light-emitting diodes using blends that include 1,7-bis(p-methoxyphenyl-m′-tolylamino)-9,9-dimethylfluorene demonstrate promising performance, indicating potential for future applications in this field (Hreha et al., 2003).
Synthesis of Indeno[1,2-a]fluorene : The synthesis of 5, 6-dimethyl-7, 12-dihydro-indeno[1,2-a]fluorene from 3, 4-dimethylfluorene has been achieved, demonstrating the versatility of fluorene derivatives in organic synthesis (Chardonnens & Häger, 1974).
Electroactive Polymers : Poly(9,9-dimethylfluorene) can be used as an electrode modifier for reversible systems on platinum, showcasing its potential in electrochemical applications (Rault-Berthelot et al., 1988).
Safety And Hazards
properties
IUPAC Name |
1,7-dimethyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-10-6-7-13-12(8-10)9-15-11(2)4-3-5-14(13)15/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPVHXMCRWRSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487227 | |
| Record name | 1,7-DIMETHYLFLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethylfluorene | |
CAS RN |
442-66-0 | |
| Record name | 1,7-DIMETHYLFLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



